
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with amino and methyl groups
准备方法
The synthesis of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with 2-methylpropan-1-ol in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
化学反应分析
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the pyrazole ring can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
科学研究应用
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group in the pyrazole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
相似化合物的比较
Similar compounds to 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol include:
(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride: This compound has a similar pyrazole ring structure but with an acetic acid group instead of a methylpropan-1-ol group.
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: This compound has a propanoic acid group instead of a methylpropan-1-ol group.
Benzoic acid, 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-: This compound has a benzoic acid group instead of a methylpropan-1-ol group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC 名称 |
3-(4-amino-3,5-dimethylpyrazol-1-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-6(5-13)4-12-8(3)9(10)7(2)11-12/h6,13H,4-5,10H2,1-3H3 |
InChI 键 |
YMJUCMHWQLSPTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CC(C)CO)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


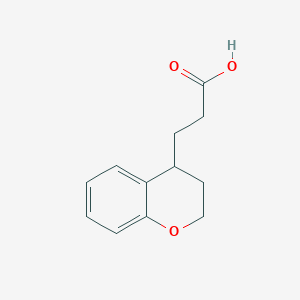
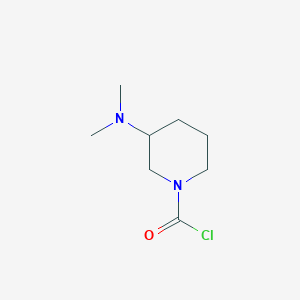
![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)

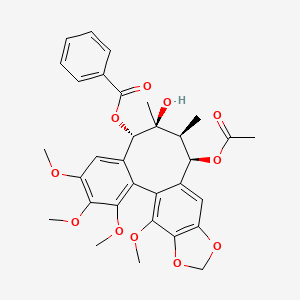
![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
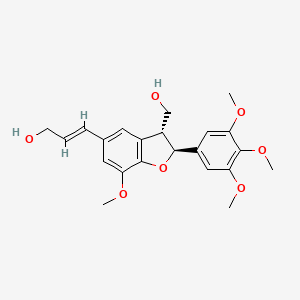

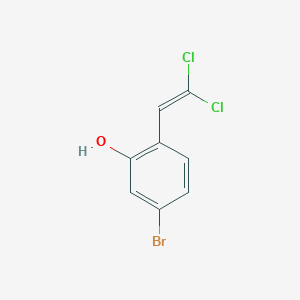
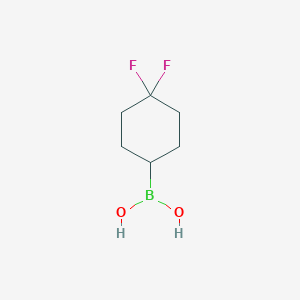
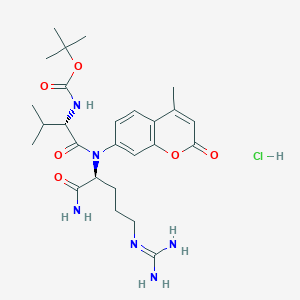
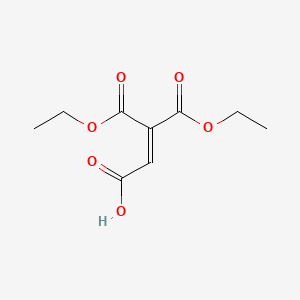
![5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063030.png)
